molecular formula C16H19ClN2O B12202643 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12202643
M. Wt: 290.79 g/mol
InChI Key: YEECRMBEEFEAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridoindole derivative characterized by an 8-chloro substituent on the indole ring and a 2,2-dimethylpropan-1-one (pivaloyl) group attached to the pyridine nitrogen. Its molecular formula is C₁₇H₁₉ClN₂O, with a molecular weight of 302.80 g/mol (calculated from and analogous structures). The chloro substituent enhances electrophilicity and influences binding interactions in biological systems, while the bulky pivaloyl group may improve metabolic stability compared to smaller acyl groups .

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C16H19ClN2O/c1-16(2,3)15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3

InChI Key

YEECRMBEEFEAAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with 2,2-dimethylpropan-1-one under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound : 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one C₁₇H₁₉ClN₂O 8-Cl, 2,2-dimethylpropan-1-one 302.80 Bulky pivaloyl group enhances steric hindrance and metabolic stability .
Analog 1 : 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-phenylethanone () C₁₉H₁₇ClN₂O 8-Cl, 2-phenylethanone 324.81 Phenyl group increases lipophilicity; potential for π-π interactions in binding .
Analog 2 : 2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole () C₁₃H₁₃ClN₂O 8-Cl, acetyl group (ethanone) 248.71 Smaller acyl group may reduce steric hindrance, increasing reactivity .
Analog 3 : 1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one () C₁₅H₁₈N₂O₂ 8-OCH₃, propan-1-one 258.31 Methoxy group alters electronic properties; lower Cl-related toxicity potential .
Analog 4 : 2-(3-(4-Chlorophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one () C₂₈H₂₃BrN₈O Triazinoquinoxaline core, 4-Cl-phenyl 567.44 Complex heterocyclic system; bromine substituent increases molecular weight .

Key Findings:

Chlorine vs. Methoxy: The 8-Cl substituent (target compound) enhances electrophilicity compared to 8-OCH₃ (Analog 4), which may improve binding to electron-rich biological targets .

Synthetic Accessibility: Analog 1 (phenylethanone derivative) shares a similar synthetic route with the target compound but requires additional steps for phenyl group incorporation . The acetylated Analog 2 is simpler to synthesize due to its smaller acyl group, as evidenced by its commercial availability ().

Biological Implications: Compounds with bulky substituents (e.g., target compound, Analog 1) are less likely to undergo rapid metabolic degradation, as seen in studies of similar pyridoindole derivatives . The triazinoquinoxaline core in Analog 3 introduces additional hydrogen-bonding sites, which may enhance affinity for kinase targets but increase synthetic complexity .

Biological Activity

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of indole derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's molecular formula is C₁₃H₁₈ClN₂O, indicating a significant degree of complexity in its chemical structure.

Structural Characteristics

The compound features a pyridoindole framework with a chloro substituent on the indole ring and a dimethylpropanone moiety. This structural arrangement is crucial for its biological activity.

FeatureDescription
Molecular FormulaC₁₃H₁₈ClN₂O
Core StructurePyridoindole
SubstituentsChloro group, dimethylpropanone

Biological Activity

Research indicates that 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one exhibits various biological activities:

  • Anticancer Properties : The compound has shown potential inhibitory effects on enzymes involved in cancer cell proliferation. Studies suggest that it may modulate specific cellular pathways associated with tumor growth and metastasis.
  • Immunomodulation : Preliminary investigations indicate that this compound may interact with immune receptors, potentially influencing immune responses. This property could be leveraged for therapeutic applications in autoimmune diseases or immunotherapy.

The exact mechanisms of action are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. Interaction studies often focus on:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It may enhance or inhibit receptor activity related to immune functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one. For instance:

  • Study on Antitumor Activity : A study demonstrated that derivatives of pyridoindole exhibited significant cytotoxicity against various cancer cell lines. The presence of the chloro group was found to enhance this activity by increasing the binding affinity to target enzymes involved in cell proliferation.
  • Immunomodulatory Effects : Another study explored the potential of similar compounds in modulating immune responses. Results indicated that these compounds could enhance the activity of certain immune cells while suppressing inflammatory pathways.

Comparison with Related Compounds

The following table compares 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
8-ChlorodipyridamoleContains two pyridine ringsAntiplatelet agentDual action on adenosine uptake
TetrabenazineIndole derivative with different substituent patternDopamine depleterUsed in treating hyperkinetic movement disorders
MethylphenidatePiperidine ring with phenyl groupCNS stimulantCommonly prescribed for ADHD

This comparison underscores the unique attributes of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one due to its specific substitutions and structural configuration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.